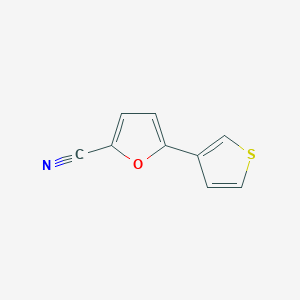![molecular formula C17H17F3N10 B15118701 9-ethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}-9H-purine](/img/structure/B15118701.png)
9-ethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-ethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}-9H-purine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a triazolopyridazine moiety, which is further linked to a piperazine ring. The purine core structure is a common motif in many biologically active molecules, including nucleotides and various pharmaceuticals.
Preparation Methods
The synthesis of 9-ethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}-9H-purine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazolopyridazine core, followed by the introduction of the trifluoromethyl group and subsequent coupling with the piperazine and purine moieties. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents, including dimethylformamide (DMF) and dichloromethane (DCM). Industrial production methods may involve optimization of these steps to improve yield and scalability .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the trifluoromethyl group makes the compound susceptible to oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, with common reagents including alkyl halides and sulfonates.
Coupling Reactions: The purine core can participate in coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts
Scientific Research Applications
9-ethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}-9H-purine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics
Mechanism of Action
The mechanism of action of 9-ethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. The piperazine ring provides additional binding interactions, while the purine core mimics natural nucleotides, allowing the compound to interfere with nucleic acid processes .
Comparison with Similar Compounds
Similar compounds to 9-ethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}-9H-purine include:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-triazolo[4,3-a]pyrazine derivatives: These compounds are studied for their dual kinase inhibitory activities and potential anticancer applications.
3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Exhibits superior thermal stability and is used in the development of energetic materials.
The uniqueness of this compound lies in its combination of a purine core with a triazolopyridazine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17F3N10 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
6-[4-(9-ethylpurin-6-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H17F3N10/c1-2-27-10-23-13-14(27)21-9-22-15(13)29-7-5-28(6-8-29)12-4-3-11-24-25-16(17(18,19)20)30(11)26-12/h3-4,9-10H,2,5-8H2,1H3 |
InChI Key |
AZARQJMWOSNQAB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B15118623.png)
![8-(1H-imidazol-1-yl)-2-[(2-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B15118626.png)
![1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B15118638.png)
![5-{4-[6-(Pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-carbonyl}piperidin-2-one](/img/structure/B15118641.png)

![tert-butyl N-{1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]piperidin-4-yl}carbamate](/img/structure/B15118656.png)
![9-ethyl-6-[5-(3-fluoro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B15118679.png)
![1-(3-Fluorobenzenesulfonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B15118685.png)
![1-[4-(Furan-3-yl)thiophen-2-yl]methanamine](/img/structure/B15118696.png)
![3-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylaniline](/img/structure/B15118703.png)
![6-(4-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-9-methyl-9H-purine](/img/structure/B15118708.png)
![1-(4-Chlorophenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B15118716.png)
![3-Ethoxy-4-[(4-fluorophenyl)methylamino]cyclobutane-1,2-dione](/img/structure/B15118721.png)
![4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid](/img/structure/B15118726.png)
